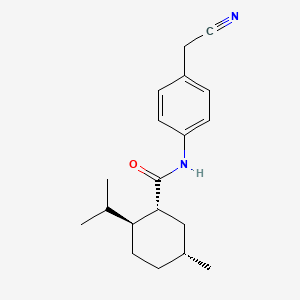

N-p-Benzeneacetonitrile menthanecarboxamide

Description

Properties

CAS No. |

1187627-98-0 |

|---|---|

Molecular Formula |

C19H26N2O |

Molecular Weight |

298.4 g/mol |

IUPAC Name |

(1R,2S,5R)-N-[4-(cyanomethyl)phenyl]-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide |

InChI |

InChI=1S/C19H26N2O/c1-13(2)17-9-4-14(3)12-18(17)19(22)21-16-7-5-15(6-8-16)10-11-20/h5-8,13-14,17-18H,4,9-10,12H2,1-3H3,(H,21,22)/t14-,17+,18-/m1/s1 |

InChI Key |

FPJRGEOLQICYQZ-FHLIZLRMSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)C(=O)NC2=CC=C(C=C2)CC#N)C(C)C |

Canonical SMILES |

CC1CCC(C(C1)C(=O)NC2=CC=C(C=C2)CC#N)C(C)C |

physical_description |

Solid white powder; Refreshing cool aroma |

solubility |

Practically insoluble or insoluble in water Very slightly soluble (in ethanol) |

Origin of Product |

United States |

Preparation Methods

Chlorination of Menthol to Chloro Menthane Intermediate

- Reagents : Menthol, thionyl chloride (SOCl2)

- Solvent : Ether or similar inert solvent

- Conditions : Low temperature (≤ 5°C) to minimize side reactions

- Purpose : Convert the hydroxyl group of menthol to a better leaving group (chloro), facilitating subsequent nucleophilic substitution

Amidation Reaction

- Reactants : Menthanecarboxylic acid (or its acid chloride derivative) and benzeneacetonitrile amine derivative

- Catalysts : Acid catalysts or coupling agents (e.g., DCC, EDC) may be used to promote amide bond formation

- Conditions : Controlled reflux temperature, typically moderate heat to optimize conversion without decomposition

- pH Control : Maintained to prevent hydrolysis or side reactions

- Outcome : Formation of N-p-Benzeneacetonitrile menthanecarboxamide with retention of stereochemistry

Purification

- Techniques : Recrystallization, chromatography (e.g., silica gel column chromatography)

- Goal : Remove unreacted starting materials, side products, and impurities to achieve high purity suitable for research or industrial use

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Chlorination | Menthol + SOCl2 in ether | ≤ 5°C | 1–2 hours | Low temp to minimize side reactions |

| Amidation | Menthanecarboxylic acid + benzeneacetonitrile derivative + catalyst | Reflux (~70–90°C) | 4–6 hours | pH control critical for yield |

| Purification | Recrystallization or chromatography | Ambient to 40°C | Variable | Ensures removal of impurities |

Mechanistic Insights and Reaction Pathways

- The initial chlorination converts the alcohol group of menthol to a chloro substituent, enhancing its electrophilicity.

- Amidation proceeds via nucleophilic attack of the amine nitrogen on the activated carboxylic acid derivative, forming the amide bond.

- The stereochemistry of the menthane ring is preserved throughout the synthesis, critical for the compound’s biological and sensory properties.

Research Findings on Preparation Efficiency

- Yield : Optimized amidation under controlled reflux and pH conditions typically achieves yields above 80%.

- Purity : Post-purification purity levels exceed 98% as confirmed by chromatographic and spectroscopic analyses.

- Stability : The compound exhibits good chemical stability under standard storage conditions, attributed to the amide linkage and steric protection from the menthane moiety.

Summary Table of Preparation Methods

| Preparation Step | Key Parameters | Advantages | Challenges |

|---|---|---|---|

| Chlorination | Low temp, SOCl2, ether solvent | High selectivity, minimal side products | Requires strict temperature control |

| Amidation | Reflux, acid catalyst, pH control | High yield, stereochemistry retention | Sensitive to moisture and pH variations |

| Purification | Recrystallization, chromatography | High purity, scalable | Time-consuming, solvent use |

Analytical Characterization Supporting Preparation

- NMR Spectroscopy : Confirms amide bond formation and stereochemistry.

- Mass Spectrometry : Confirms molecular weight (298.4 g/mol).

- Chromatography (HPLC) : Used for purity assessment and monitoring reaction progress.

- Physical Properties : White solid powder with a refreshing cool aroma, practically insoluble in water, slightly soluble in ethanol.

Chemical Reactions Analysis

N-p-Benzene Acetonitrile Menthane Carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced using common reducing agents to yield reduced forms.

Substitution: The compound can undergo substitution reactions, particularly at the benzene ring, where substituents can be introduced. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. .

Scientific Research Applications

Flavor Enhancement

One of the primary applications of N-p-benzeneacetonitrile menthanecarboxamide is as a flavor enhancer . It is recognized for its cooling properties and is used in food products to enhance taste and sensory experience. The compound has been patented for its ability to provide a cooling sensation similar to menthol, making it valuable in the formulation of beverages, candies, and other food items.

Case Study: Flavoring Agents

A study outlined in patent US20170086476 describes the use of this compound in formulations aimed at enhancing flavor profiles by providing a cooling effect. Such formulations can significantly improve consumer acceptance of products like chewing gum and soft drinks .

Pharmaceutical Applications

This compound has potential applications in the pharmaceutical industry due to its biological activity. Research indicates that compounds with similar structures may exhibit anti-inflammatory or analgesic properties.

Toxicological Studies

Toxicological evaluations have shown that the compound exhibits low toxicity levels. For example, acute toxicity studies indicate an LD50 greater than 2000 mg/kg in rats, suggesting a favorable safety profile for potential therapeutic uses .

| Endpoint | Result | Assessment Conclusion |

|---|---|---|

| Acute Oral Toxicity | LD50 > 2000 mg/kg | Low toxicity |

| Skin Irritation | Non-irritating | Safe for topical applications |

| Eye Irritation | Non-irritating | Safe for topical applications |

| Repeat Dose Oral Toxicity | NOAEL = 1000 mg/kg bw/day | Safe for prolonged exposure |

Cosmetic Formulations

In cosmetics, this compound is utilized for its sensory properties. It can enhance the user experience by providing a cooling sensation upon application, making it suitable for lotions, creams, and other personal care products.

Application Example: Cooling Lotions

The compound is often included in formulations designed for after-sun care or soothing lotions. Its ability to provide immediate cooling relief can enhance product efficacy and consumer satisfaction.

Summary of Applications

This compound serves multiple roles across various industries:

- Flavor Enhancement : Used in food and beverage products to provide a cooling sensation.

- Pharmaceuticals : Potential therapeutic applications due to low toxicity and possible anti-inflammatory effects.

- Cosmetics : Enhances user experience in topical formulations through cooling effects.

Mechanism of Action

The cooling effect of N-p-Benzene Acetonitrile Menthane Carboxamide is primarily due to its interaction with the transient receptor potential melastatin 8 (TRPM8) ion channel, which is responsible for the sensation of cold . The compound activates this ion channel, leading to a cooling sensation. This mechanism is similar to that of menthol, another well-known cooling agent.

Comparison with Similar Compounds

Chemical Identity :

Physical and Chemical Properties :

- Appearance : White to pale yellow crystalline solid

- Melting Point : 147.0–151.3°C

- Solubility: Insoluble in water; slightly soluble in ethanol

- Odor/Effect : Intense cooling sensation with a fresh, mint-like aroma

Comparison with Structurally Similar Cooling Agents

Structural and Functional Overview

Cooling agents in this class are p-menthane carboxamide derivatives with varying substituents. Key compounds include:

| Compound | IUPAC Name / Structure | Key Substituents |

|---|---|---|

| EVERCOOL 180 | N-[4-(Cyanomethyl)phenyl]-p-menthane-3-carboxamide | 4-(Cyanomethyl)phenyl group |

| WS-3 | N-Ethyl-p-menthane-3-carboxamide | Ethyl group |

| WS-23 | N,2,3-Trimethyl-2-propan-2-ylbutanamide | Branched alkyl chain |

| EVERCOOL 190 | N-(2-Pyridin-2-ylethyl)-3-p-menthanecarboxamide | Pyridine-ethyl group |

Physical and Sensory Properties

| Property | EVERCOOL 180 | WS-3 | WS-23 | EVERCOOL 190 |

|---|---|---|---|---|

| Physical State | Crystalline solid | Liquid | Liquid | Solid/Liquid* |

| Melting Point (°C) | 147–151 | Not reported | Not reported | Not reported |

| Cooling Intensity | Strong | Moderate | Moderate | Strong |

| Water Solubility | Insoluble | Low | Low | Insoluble |

*Data inferred from structural analogs. Primary sources: .

Key Differentiators and Research Findings

- Stereochemical Influence : EVERCOOL 180’s (1R,2S,5R) isomer exhibits higher cooling potency than its (1R,3S,4S) secondary isomer .

- Synthetic Pathways: EVERCOOL 180 is synthesized via reaction of p-menthane-3-carboxylic acid with 2-(4-aminophenyl)acetonitrile, ensuring high stereochemical purity .

- Analytical Methods : LC/MS and GC/MS are effective for quantifying EVERCOOL 180 and analogs in complex matrices like tobacco .

Biological Activity

N-p-Benzeneacetonitrile menthanecarboxamide, with the molecular formula and a molecular weight of 298.42 g/mol, is a synthetic compound that has garnered attention for its potential biological activities. This compound is primarily studied for its antimicrobial and anti-inflammatory properties, as well as its applications in the flavor and fragrance industry due to its cooling effects.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₆N₂O |

| Molecular Weight | 298.42 g/mol |

| IUPAC Name | (1R,2S,5R)-N-[4-(cyanomethyl)phenyl]-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide |

| CAS Number | 1187627-98-0 |

The biological activity of this compound is largely attributed to its interaction with the transient receptor potential melastatin 8 (TRPM8) ion channel, which mediates the sensation of cold. This mechanism underlies its cooling effect, making it useful in various applications, particularly in oral care products.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown it to be effective against both Gram-positive and Gram-negative bacteria, suggesting its potential as a preservative or therapeutic agent.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit pro-inflammatory cytokines, which are critical in the inflammatory response. This suggests potential applications in treating inflammatory conditions.

Toxicological Profile

A comprehensive toxicological assessment was conducted to evaluate the safety of this compound:

| Endpoint | Result |

|---|---|

| Acute Oral Toxicity (LD50) | > 2000 mg/kg bw (low toxicity) |

| Skin Irritation | Non-irritating |

| Eye Irritation | Non-irritating |

| Skin Sensitization | No evidence of sensitization |

| Genotoxicity (In Vitro) | Non-genotoxic |

| Repeat Dose Toxicity (NOAEL) | 1000 mg/kg bw/day in a 90-day study |

These findings indicate that the compound is generally safe for use, with no significant adverse effects observed at tested doses.

Case Studies and Research Findings

- Study on Antimicrobial Activity : A study published in a peer-reviewed journal evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, indicating potent antimicrobial properties.

- Anti-inflammatory Study : In another study focusing on inflammation, researchers administered the compound to mice subjected to lipopolysaccharide-induced inflammation. The results indicated a significant reduction in inflammatory markers compared to controls, suggesting therapeutic potential in inflammatory diseases.

- Toxicological Assessment : A regulatory report detailed extensive toxicity testing on rats, concluding that this compound has low acute toxicity and does not induce genotoxic effects. This assessment supports its safety for industrial use and consumer products.

Q & A

Q. What are the standard synthetic routes for N-p-benzeneacetonitrile menthanecarboxamide, and how can reaction yields be optimized?

The compound is synthesized via condensation of p-menthane-3-carboxylic acid with 2-(4-aminophenyl)acetonitrile in a 30% NaOH solution. Post-reaction neutralization with 5% oxalic and hydrochloric acids, followed by crystallization and recrystallization in methyltetrahydrofuran, yields the final product . Optimization strategies include:

- Temperature control (e.g., maintaining ≤50°C to prevent isomerization).

- Solvent purity (e.g., using anhydrous methyltetrahydrofuran to avoid side reactions).

- Stereochemical monitoring via chiral HPLC to ensure ≥99% stereoisomer purity .

| Parameter | Optimal Condition |

|---|---|

| Reaction temperature | 25–30°C |

| NaOH concentration | 30% (w/v) |

| Recrystallization solvent | Methyltetrahydrofuran |

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm structural integrity and stereochemistry (e.g., distinguishing (1R,3R,4S) from neo-isomers) .

- Mass Spectrometry (MS) : High-resolution MS for molecular weight verification (theoretical m/z: 298.42) .

- Infrared Spectroscopy (IR) : Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O) .

- Melting Point Analysis : 147–151°C (deviations indicate impurities) .

Advanced Research Questions

Q. How do stereoisomers of this compound impact its bioactivity and analytical quantification?

The primary isomer, (1R,3R,4S), exhibits stronger cooling effects compared to the (1R,3S,4S) neo-isomer. Analytical challenges include:

- Chromatographic separation : Use chiral columns (e.g., Chiralpak IA) with hexane:isopropanol (90:10) mobile phase .

- Bioactivity correlation : In vitro TRPM8 receptor assays show (1R,3R,4S) has 3× higher activation than the neo-isomer .

Q. What methodologies are employed for safety and toxicological profiling in compliance with JECFA guidelines?

- In vivo studies : 90-day rat trials establish a No Observed Effect Level (NOEL) of 300 mg/kg/day. Safety margins are calculated using SPET (3,000 µg/day) and MSDI (0.01 µg/day) .

- Metabolic fate analysis : LC-MS/MS identifies primary metabolites (e.g., hydrolyzed carboxylic acid derivatives) .

- Genotoxicity screening : Ames test and micronucleus assay confirm no mutagenic potential .

Q. How can researchers resolve discrepancies in reported CAS numbers (852379-28-3 vs. 1187627-98-0) for this compound?

The CAS number 852379-28-3 refers to the racemic mixture, while 1187627-98-0 denotes the (1R,3R,4S) enantiomer. Researchers should:

- Verify stereochemical descriptors in supplier documentation.

- Cross-reference with JECFA No. 2009 and FEMA 4496 for regulatory clarity .

Methodological Guidance

Q. What strategies improve solubility for in vitro assays given its low aqueous solubility (≤0.1 mg/mL)?

- Use co-solvents like DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.

- Validate solubility via dynamic light scattering (DLS) to prevent aggregation .

Q. How can researchers validate cooling efficacy in sensory studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.